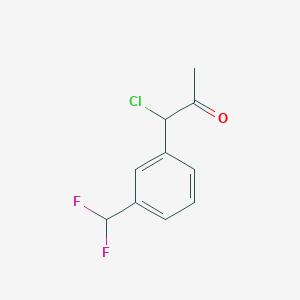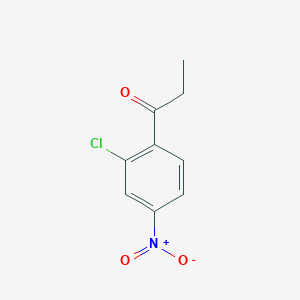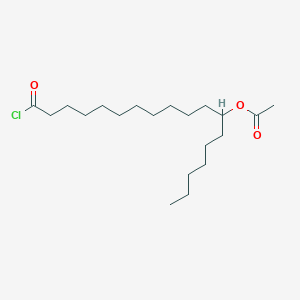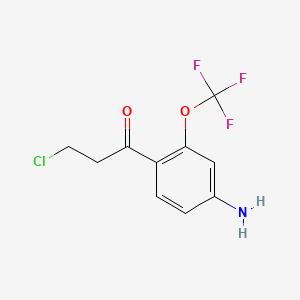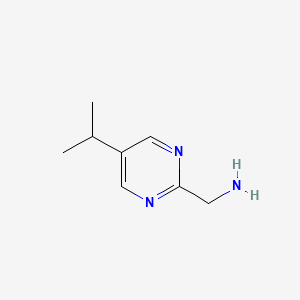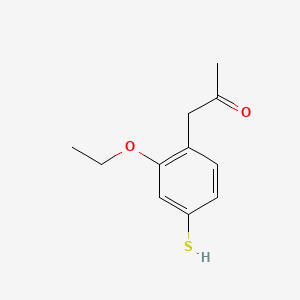
2-(Pyridin-3-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable bonds with various organic groups, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of (3-(Pyridin-3-yl)phenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions and high functional group tolerance. The process typically employs palladium catalysts and bases such as potassium acetate to facilitate the formation of the desired boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Pyridin-3-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group, facilitated by a palladium catalyst . Other reactions include oxidation, where the boronic acid is converted to a phenol, and nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
Applications De Recherche Scientifique
(3-(Pyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in cross-coupling reactions to synthesize complex organic molecules . In biology, it has been employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms . In medicine, it is used in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds . Industrially, it is used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism by which (3-(Pyridin-3-yl)phenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, which then couples with an electrophilic organic group .
Comparaison Avec Des Composés Similaires
Similar compounds to (3-(Pyridin-3-yl)phenyl)boronic acid include other arylboronic acids, such as phenylboronic acid and 4-pyridinylboronic acid . These compounds share similar reactivity and are also used in cross-coupling reactions. (3-(Pyridin-3-yl)phenyl)boronic acid is unique in its ability to form stable bonds with a wide range of organic groups, making it particularly versatile in synthetic applications .
Propriétés
Formule moléculaire |
C11H10BNO2 |
|---|---|
Poids moléculaire |
199.02 g/mol |
Nom IUPAC |
(2-pyridin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8,14-15H |
Clé InChI |
DOPGTLXLYYWOHC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C2=CN=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
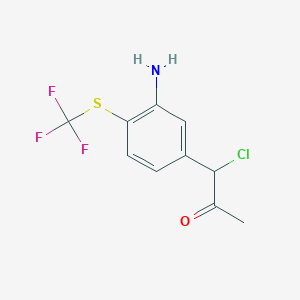
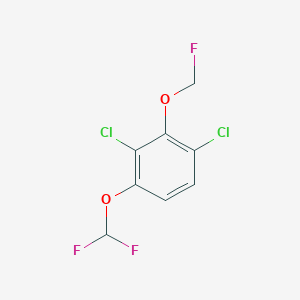

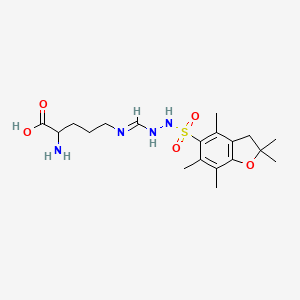
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
